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Compound of Interest

Compound Name: 8-Hydroxy Amoxapine-d8

Cat. No.: B564158

An In-depth Technical Guide to the Chemical Structure and Purity Analysis of 8-Hydroxy
Amoxapine-d8

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 8-Hydroxy Amoxapine-d8, a
deuterium-labeled internal standard essential for the accurate quantification of 8-Hydroxy
Amoxapine in biological matrices. 8-Hydroxy Amoxapine is a primary active metabolite of the
antidepressant drug Amoxapine, contributing significantly to its overall pharmacological effect.
[1] The use of a stable, isotopically labeled internal standard like 8-Hydroxy Amoxapine-d8 is
critical for correcting variations in sample processing and instrument response in bioanalytical
methods, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[2][3]

Chemical Structure and Properties

8-Hydroxy Amoxapine-d8 is structurally identical to 8-Hydroxy Amoxapine, except that eight
hydrogen atoms on the piperazine ring have been replaced with deuterium atoms.[4] This
substitution provides a distinct mass difference for mass spectrometric detection without
significantly altering the compound's chemical or chromatographic properties.[3]

Key Chemical Identifiers
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Property Value

2-Chloro-11-(1-piperazinyl-d8)-dibenz[b,f]

IUPAC Name

[5][6]oxazepin-8-0l[4]
CAS Number 1189505-24-5[4]
Molecular Formula C17HsDsCIN302[4]
Molecular Weight 337.83 g/mol [4]

| Parent Compound | 8-Hydroxy Amoxapine (CAS: 61443-78-5)[7][8] |

Caption: Chemical structure of 8-Hydroxy Amoxapine-d8.

Metabolic Pathway of Parent Compound

8-Hydroxy Amoxapine is formed in vivo through the metabolic hydroxylation of Amoxapine.
Understanding this pathway is crucial for pharmacokinetic and drug metabolism studies where
the deuterated standard is employed.
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Caption: Metabolic conversion of Amoxapine to 8-Hydroxy Amoxapine.

Purity and Identity Analysis

Ensuring the chemical and isotopic purity of a deuterated standard is paramount for its use in
quantitative bioanalysis. A multi-technique approach is required for comprehensive
characterization.[9]

Analytical Workflow

The typical workflow for the complete characterization of a deuterated standard involves
chromatographic separation for chemical purity assessment, followed by mass spectrometry
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and NMR for identity, isotopic enrichment, and structural confirmation.

Analytical Workflow for Deuterated Standard

Sample:
8-Hydroxy Amoxapine-d8
LC-MS Analysis 5 (NMR Spectroscopy)
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Mass & Isotopic
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(HPLC-UV Analysis
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Click to download full resolution via product page
Caption: General workflow for purity and identity analysis.

Experimental Protocols
High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for determining the chemical purity of the
standard by separating it from any non-labeled precursors, synthetic intermediates, or
degradation products.[5][10][11]

Protocol for Chemical Purity Assessment:

e Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column
oven, and a UV-Vis detector.

e Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 pum particle size).

» Mobile Phase: A gradient mixture of Acetonitrile and 10 mM Ammonium Acetate buffer.
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e Flow Rate: 1.0 mL/min.

e Column Temperature: 30°C.

o Detection Wavelength: 254 nm.[12]

e Injection Volume: 10 pL.

o Sample Preparation: Dissolve the standard in methanol to a final concentration of 1 mg/mL.

» Quantification: Purity is determined by calculating the peak area percentage of the main
component relative to the total area of all observed peaks.

Table 1: Representative HPLC Purity Data

Retention Time

Peak . Area (%) Identity
(min)
1 4.2 0.08 Impurity/Degradant
8-Hydrox
2 7.5 99.85 Y Y

Amoxapine-d8

| 319.1]0.07 | Impurity |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the deuterated compound and, crucially, to
determine its isotopic purity (or deuterium enrichment).

Protocol for Identity and Isotopic Purity:

e Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF
or Orbitrap).

e LC Conditions: Utilize the same HPLC conditions as described in section 3.1 to ensure
chromatographic compatibility.
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« lonization Mode: Electrospray lonization, Positive (ESI+).
o MS Analysis: Perform a full scan analysis over a mass range of m/z 100-500.
o Data Analysis:

o Confirm the presence of the protonated molecular ion [M+H]*.

o Determine isotopic enrichment by comparing the ion intensity of the fully deuterated
species (d8) to the intensities of partially deuterated (d1-d7) and unlabeled (d0O) species.
High isotopic purity (typically >98%) is desired.[3]

Table 2: Representative Mass Spectrometry Data

Parameter Expected Value Observed Value
Molecular lon [M+H]* m/z 338.18 m/z 338.19
Unlabeled [M+H]* (d0) m/z 330.12 <0.1%

| Isotopic Enrichment (d8) | > 98% | 99.2% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation and verifies the specific locations
of the deuterium atoms. A combination of proton (*H) and deuterium (2H) NMR is employed.[6]
[13]

Protocol for Structural Confirmation:
 Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).

o Sample Preparation: Dissolve approximately 5-10 mg of the substance in a suitable
deuterated solvent, such as DMSO-de.[14]

e 1H NMR Analysis: Acquire a standard proton NMR spectrum. The signals corresponding to
the piperazine ring protons should be significantly diminished or absent, confirming
successful deuteration at these positions.
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e 2H NMR Analysis: Acquire a deuterium NMR spectrum. This spectrum will show signals
corresponding to the deuterium atoms on the piperazine ring, providing direct evidence of
their presence and location.[6][13]

Table 3: Representative NMR Spectroscopy Data Summary

. Expected
Nucleus Region . Result
Observation

~2.5-3.5 ppm Signal intensity .

IH NMR . . Confirmed
(Piperazine) reduced by >98%
~6.8-7.5 ppm Intact aromatic proton _

1H NMR ) ) Confirmed
(Aromatic) signals

| 2H NMR | ~2.5-3.5 ppm (Piperazine) | Strong signals corresponding to D on piperazine |
Confirmed |

Conclusion

The comprehensive analysis of 8-Hydroxy Amoxapine-d8 using orthogonal techniques—
HPLC for chemical purity, LC-MS for identity and isotopic enrichment, and NMR for structural
confirmation—is essential to qualify it as a reliable internal standard. This rigorous
characterization ensures the accuracy and reproducibility of pharmacokinetic and other
quantitative studies involving the critical metabolite, 8-Hydroxy Amoxapine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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